molecular formula C14H13N3O3 B11691117 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11691117
M. Wt: 271.27 g/mol
InChI Key: DCBGFHCZZYSUBC-CXUHLZMHSA-N
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Description

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The hydrazone linkage allows the compound to act as a chelating agent, binding to metal ions and potentially inhibiting enzymes or other biological pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the pyridine ring and hydrazone linkage provides a versatile scaffold for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O3/c1-20-12-6-2-4-10(13(12)18)9-16-17-14(19)11-5-3-7-15-8-11/h2-9,18H,1H3,(H,17,19)/b16-9+

InChI Key

DCBGFHCZZYSUBC-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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